

2-Aminoisophthalic Acid: A Versatile Precursor in Organic Synthesis

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Compound of Interest

Compound Name: 2-Aminoisophthalic acid

Cat. No.: B1267165

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisophthalic acid, a bifunctional aromatic compound featuring both amino and carboxylic acid moieties, serves as a highly versatile precursor in the landscape of organic synthesis. Its unique structural framework allows for its application in the development of a diverse array of materials and molecules, ranging from advanced porous materials to biologically active compounds. This document provides detailed application notes and experimental protocols for the use of **2-aminoisophthalic acid** in the synthesis of Metal-Organic Frameworks (MOFs), functional polymers, and key pharmaceutical intermediates.

I. Synthesis of Amino-Functionalized Metal-Organic Frameworks (MOFs)

2-Aminoisophthalic acid and its isomers are excellent ligands for the construction of amino-functionalized MOFs. The presence of the amino group provides a site for post-synthetic modification and can enhance the framework's affinity for specific molecules, such as carbon dioxide.

Application Note:

Amino-functionalized MOFs synthesized from **2-aminoisophthalic acid** derivatives exhibit potential for applications in gas storage and separation. The amino groups lining the pores of the MOF can create specific binding sites, leading to high selectivity for CO₂ over other gases like N₂.

Quantitative Data: Gas Adsorption in Amino-Functionalized MOFs

| MOF Designation | Metal Center | Ligand | CO ₂ /N ₂ Selectivity | Heat of CO ₂ Adsorption (kJ mol ⁻¹) |
|-----------------|--------------|------------------------------|---|--|
| Mg-ABDC | Mg | 2- Aminoterephthal ate | 396 | >30 |
| Co-ABDC | Co | 2- Aminoterephthal ate | 326 | >30 |
| Sr-ABDC | Sr | 2- Aminoterephthal ate | 18 | - |

Data sourced from studies on 2-aminoterephthalate, an isomer of **2-aminoisophthalic acid**, demonstrating the potential of amino-functionalized isophthalates.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Solvothermal Synthesis of a Zr-based Amino-Functionalized MOF

This protocol is adapted from the synthesis of UiO-66(NH₂), a well-known amino-functionalized MOF, and can be modified for use with **2-aminoisophthalic acid**.

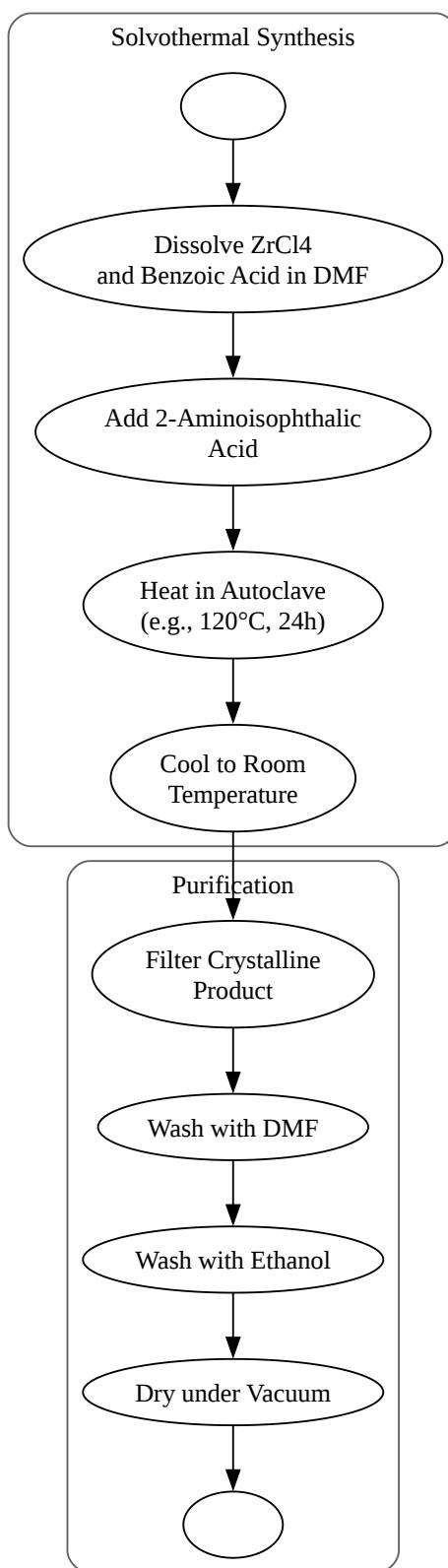
Materials:

- Zirconium(IV) chloride (ZrCl₄)
- 2-Aminoterephthalic acid (or **2-aminoisophthalic acid**)

- N,N-Dimethylformamide (DMF)
- Benzoic acid (as a modulator)

Procedure:

- In a Teflon-lined autoclave, dissolve Zirconium(IV) chloride and benzoic acid in DMF.
- Add 2-aminoterephthalic acid to the solution.
- Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
- After cooling to room temperature, the crystalline product is collected by filtration.
- Wash the product with fresh DMF and then with a suitable solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.
- Dry the final product under vacuum.



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II. Synthesis of Functional Polymers

The dual functionality of **2-aminoisophthalic acid** makes it a valuable monomer for the synthesis of functional polymers such as polyamides and polyesters. The amino group can react with acyl chlorides or carboxylic acids, while the carboxylic acid groups can react with amines or alcohols, enabling the formation of polymer chains.

Application Note:

Polyamides derived from **2-aminoisophthalic acid** can exhibit enhanced thermal stability and solubility in organic solvents due to the presence of the amino group and the meta-substitution pattern of the carboxyl groups. These properties make them suitable for applications as high-performance engineering plastics and membrane materials.

Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes a general method for synthesizing aromatic polyamides.

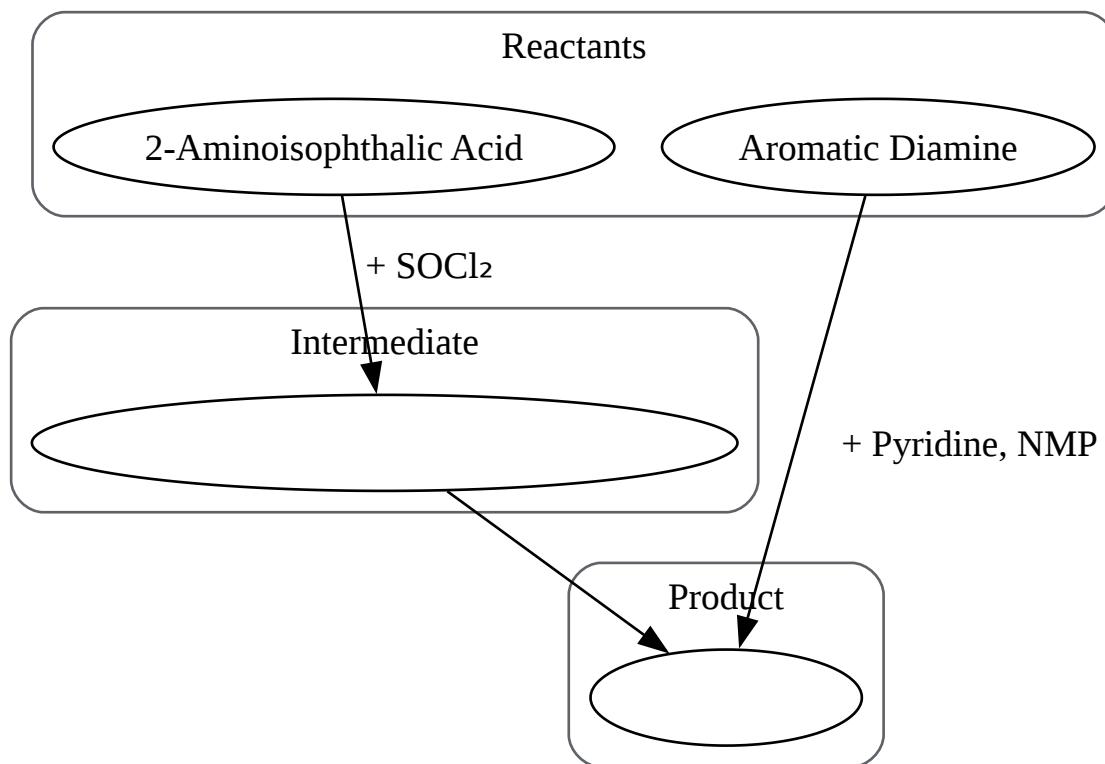
Materials:

- **2-Aminoisophthalic acid**
- Thionyl chloride (SOCl_2)
- An aromatic diamine (e.g., 4,4'-oxydianiline)
- N-Methyl-2-pyrrolidone (NMP)
- Pyridine

Procedure:

- Synthesis of 2-Aminoisophthaloyl Dichloride:
 - React **2-aminoisophthalic acid** with an excess of thionyl chloride, often with a catalytic amount of DMF, under reflux.

- Distill off the excess thionyl chloride to obtain the crude acid chloride.
- Polycondensation:
 - Dissolve the aromatic diamine in anhydrous NMP containing pyridine in a flask equipped with a mechanical stirrer and under a nitrogen atmosphere.
 - Cool the solution in an ice bath.
 - Gradually add a solution of 2-aminoisophthaloyl dichloride in NMP to the diamine solution.
 - Allow the reaction to proceed at low temperature for several hours and then at room temperature overnight.
 - Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol.
 - Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.



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III. Precursor for Pharmaceutical Intermediates

5-Aminoisophthalic acid, an isomer of **2-aminoisophthalic acid**, is a crucial intermediate in the synthesis of non-ionic X-ray contrast agents. The synthesis involves the iodination of the aromatic ring, a transformation for which the amino and carboxylic acid groups are directing and activating.

Application Note:

The synthesis of 5-amino-2,4,6-triiodoisophthalic acid from 5-aminoisophthalic acid is a key step in the production of several commercial X-ray contrast media.^[3] The high atomic number of iodine provides the necessary radiopacity for medical imaging.

Experimental Protocol: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid

This protocol is based on a patented procedure.

Materials:

- 5-Aminoisophthalic acid
- Potassium iodide (KI)
- Dimethyl sulfoxide (DMSO)
- Concentrated hydrochloric acid (HCl)
- Water

Procedure:

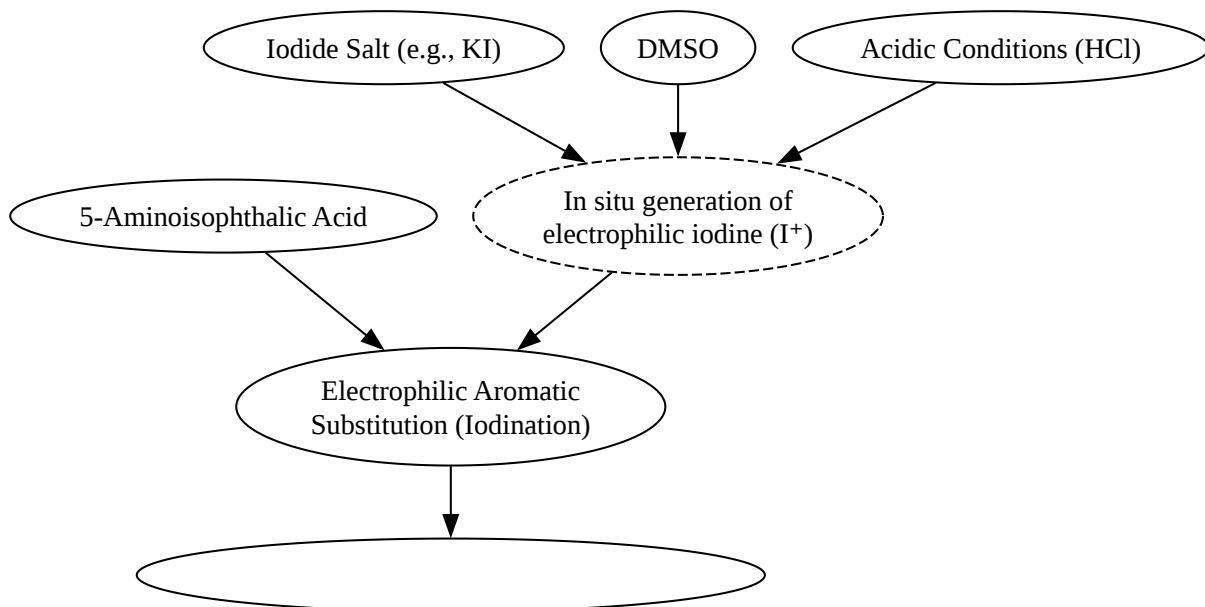
- In a reaction vessel, combine 5-aminoisophthalic acid, potassium iodide, and dimethyl sulfoxide in water.
- Add concentrated hydrochloric acid to the mixture while stirring at room temperature.

- Heat the reaction mixture to reflux (approximately 100 °C) and maintain for a specified time (e.g., 16 hours).
- Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
- Filter the solid product and wash it with water.
- Further purification can be achieved by dissolving the crude product in an aqueous base (e.g., 1M KOH), treating with activated carbon, and then re-precipitating by the addition of acid.

Quantitative Data: Iodination Reaction

| Reactant | Molar Equivalent |
|---------------------------|------------------|
| 5-Aminoisophthalic Acid | 1 |
| Potassium Iodide (KI) | 6 |
| Dimethyl Sulfoxide (DMSO) | 6 |
| Hydrogen Chloride (HCl) | 9 |

Molar ratios as described in a patented synthesis.



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Conclusion

2-Aminoisophthalic acid and its isomers are valuable and versatile precursors in organic synthesis. The protocols and data presented here provide a foundation for researchers and professionals in materials science and drug development to explore the potential of these compounds in their respective fields. The ability to readily synthesize advanced materials like MOFs and functional polymers, as well as critical pharmaceutical intermediates, underscores the importance of **2-aminoisophthalic acid** in contemporary chemical research and industry.

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